molecular formula C19H10F3N3O3S2 B390982 2-(4-NITROBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE

2-(4-NITROBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B390982
M. Wt: 449.4g/mol
InChI Key: XCYWTIPEYFNWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that features a unique combination of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the trifluoromethyl group and the thienyl substituent. The final steps involve the functionalization of the core with the amino and nitrophenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and amino groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

The compound’s medicinal applications are explored in the context of its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone lies in its combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H10F3N3O3S2

Molecular Weight

449.4g/mol

IUPAC Name

[3-amino-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C19H10F3N3O3S2/c20-19(21,22)11-8-12(13-2-1-7-29-13)24-18-14(11)15(23)17(30-18)16(26)9-3-5-10(6-4-9)25(27)28/h1-8H,23H2

InChI Key

XCYWTIPEYFNWMT-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])N

Origin of Product

United States

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